Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
Overview
Description
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride is a synthetic compound with the molecular formula C25H33N3O3·HCl It is a derivative of Indinavir, a well-known protease inhibitor used in the treatment of HIV
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridylmethyl intermediate: This involves the reaction of a pyridine derivative with a suitable alkylating agent under basic conditions.
Introduction of the tert-butylaminocarbonyl group: This step is achieved through the reaction of the intermediate with tert-butyl isocyanate in the presence of a catalyst.
Coupling with Indinavir: The final step involves the coupling of the modified intermediate with Indinavir under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylaminocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with increased hydrophilicity.
Substitution: Substituted products with potential new functionalities.
Scientific Research Applications
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: Investigated for its antiviral properties and potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride involves its interaction with specific molecular targets, primarily proteases. By binding to the active site of these enzymes, it inhibits their activity, thereby preventing the replication of viruses such as HIV. The compound’s unique structure allows for strong binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Indinavir: The parent compound, widely used as an HIV protease inhibitor.
Ritonavir: Another protease inhibitor with a similar mechanism of action.
Saquinavir: A protease inhibitor with structural similarities.
Uniqueness: Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride stands out due to its modified structure, which enhances its stability and binding properties. The presence of the pyridylmethyl and tert-butylaminocarbonyl groups provides additional sites for chemical modification, potentially leading to new derivatives with improved pharmacological profiles.
Properties
IUPAC Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAHZQXMQBODN-JIYLFXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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